Megastigm-7-ene-3,5,6,9-tetraol
Overview
Description
Mechanism of Action
Target of Action
Megastigm-7-ene-3,5,6,9-tetraol is a diterpenoid analogue found in the aerial parts of Isodon melissoides and Vigna luteola
Mode of Action
Given its anti-inflammatory bioactivity , it is plausible that it interacts with key proteins or enzymes involved in the inflammatory pathway, potentially inhibiting their activity or expression.
Result of Action
Biochemical Analysis
Biochemical Properties
Megastigm-7-ene-3,5,6,9-tetraol plays a role in biochemical reactions, particularly in the context of anti-inflammatory responses
Cellular Effects
This compound has been observed to have effects on various types of cells, particularly in relation to its anti-inflammatory activity It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Industrial Production Methods: Industrial production of Megastigm-7-ene-3,5,6,9-tetraol is likely to involve large-scale extraction and purification processes from the aforementioned plants
Chemical Reactions Analysis
Types of Reactions: Megastigm-7-ene-3,5,6,9-tetraol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
Megastigm-7-ene-3,5,6,9-tetraol has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of diterpenoids and their derivatives.
Biology: Investigated for its anti-inflammatory properties and potential therapeutic applications.
Medicine: Explored for its potential use in treating inflammatory diseases.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
Thalidomide: Known for its anti-inflammatory and immunomodulatory properties.
Pomalidomide: A derivative of thalidomide with enhanced anti-inflammatory activity.
Lenalidomide: Another thalidomide derivative with similar properties.
Uniqueness: Megastigm-7-ene-3,5,6,9-tetraol is unique due to its natural occurrence in specific plants and its specific anti-inflammatory bioactivity . Unlike synthetic compounds like thalidomide and its derivatives, this compound is derived from natural sources, which may offer advantages in terms of biocompatibility and reduced side effects.
Properties
IUPAC Name |
(1R,2R,4S)-1-[(E,3R)-3-hydroxybut-1-enyl]-2,6,6-trimethylcyclohexane-1,2,4-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4/c1-9(14)5-6-13(17)11(2,3)7-10(15)8-12(13,4)16/h5-6,9-10,14-17H,7-8H2,1-4H3/b6-5+/t9-,10+,12-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCKPFXFWVNGLG-HCSJXBKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC1(C(CC(CC1(C)O)O)(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@@]1([C@](C[C@H](CC1(C)C)O)(C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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